3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride
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Overview
Description
3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit promising anticancer activity . They are known to interact with various targets, including enzymes like aromatase .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar compounds have been found to mediate hydrophobic interactions with the side chains of certain amino acids .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds is known to improve pharmacokinetics .
Result of Action
Similar compounds have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with propan-1-amine under specific conditions. One common method includes the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives.
Scientific Research Applications
3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Another triazole derivative with different functional groups.
1,3,5-Trisubstituted 1,2,4-triazoles: Compounds with multiple substitutions on the triazole ring, leading to different chemical and biological properties.
Uniqueness
3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the propan-1-amine group. This structure allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-10-6(3-2-4-7)8-5-9-10;;/h5H,2-4,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYIDAROEUFEMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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